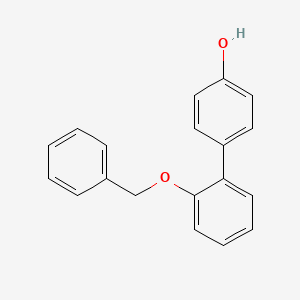
4-(2-Benzyloxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzyloxyphenyl)phenol, also known as 4-BOPP, is a phenolic compound that has a wide range of applications in the scientific community. It is used as a reagent in a variety of organic synthesis reactions and has been studied for its potential in drug design and development.
Aplicaciones Científicas De Investigación
4-(2-Benzyloxyphenyl)phenol, 95% has been studied as a potential drug design and development tool. It has been used as a reagent in organic synthesis reactions, and has been studied for its potential in drug design and development. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. Additionally, it has been used in the study of the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
Mecanismo De Acción
The mechanism of action of 4-(2-Benzyloxyphenyl)phenol, 95% is still not fully understood. However, it is believed to interact with proteins in the cell, resulting in the modulation of their activity. Additionally, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Benzyloxyphenyl)phenol, 95% are still being studied. However, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may interact with proteins in the cell, resulting in the modulation of their activity. Additionally, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, resulting in the inhibition of their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Benzyloxyphenyl)phenol, 95% in lab experiments include its low cost and availability, as well as its low toxicity. Additionally, it is relatively easy to synthesize and is stable in a variety of conditions. The limitations of using 4-(2-Benzyloxyphenyl)phenol, 95% in lab experiments include its lack of specificity for certain proteins and enzymes, as well as its low solubility in water.
Direcciones Futuras
The future directions for 4-(2-Benzyloxyphenyl)phenol, 95% research include further exploration of its mechanism of action, as well as its potential applications in drug design and development. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(2-Benzyloxyphenyl)phenol, 95%, as well as its advantages and limitations for lab experiments. Furthermore, research should be conducted to explore potential new uses for 4-(2-Benzyloxyphenyl)phenol, 95%, such as in the synthesis of organic compounds, dyes, and fragrances.
Métodos De Síntesis
4-(2-Benzyloxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of benzyl alcohol with phenol in the presence of a strong base such as sodium hydroxide. The second step involves the reaction of the resulting product with benzaldehyde in the presence of a strong acid such as hydrochloric acid. This two-step process yields 4-(2-Benzyloxyphenyl)phenol, 95% as a white crystalline solid.
Propiedades
IUPAC Name |
4-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFQOXIXAWECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602451 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
CAS RN |
889951-01-3 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)









![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)
